An In-depth Technical Guide to 5-Bromo-4-pyridin-2-ylpyridin-2-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-4-pyridin-2-ylpyridin-2-amine: Properties, Synthesis, and Applications
Introduction and Structural Elucidation
The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] Bipyridine derivatives, in particular, are of immense interest as versatile ligands in catalysis and as key structural motifs in medicinal chemistry.[3][4] The compound 5-Bromo-4-pyridin-2-ylpyridin-2-amine incorporates three key functional moieties onto a pyridine core: an amino group, a bromine atom, and a second pyridine ring. This combination creates a unique electronic and steric environment, making it a compelling target for drug discovery and materials science.
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Amino Group (-NH₂): Acts as a potent electron-donating group through resonance, influencing the reactivity of the pyridine ring and serving as a hydrogen bond donor.[5]
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Bromo Group (-Br): A versatile synthetic handle. Its electron-withdrawing inductive effect modifies the ring's electron density.[5] More importantly, it serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[3][6]
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Pyridin-2-yl Group: This substituent introduces a second basic nitrogen atom, significantly altering the molecule's coordination properties, potential for metal chelation, and overall topology.
The strategic placement of these groups dictates the molecule's chemical personality and potential applications.
Systematic Name (IUPAC): 5-Bromo-4-(pyridin-2-yl)pyridin-2-amine
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical Properties (Predicted)
The following properties are estimated based on data for structurally related compounds such as 2-aminopyridine, various bromo-pyridines, and bipyridines.[7][8][9] These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₁₀H₈BrN₃ | Derived from the chemical structure. |
| Molecular Weight | ~250.10 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for multi-ring aromatic amines. |
| Melting Point | 150 - 180 °C | Higher than 2-aminopyridine (59-60°C) due to increased molecular weight and intermolecular forces from the bipyridine structure.[10] |
| Boiling Point | > 350 °C | High boiling point expected for a rigid, polar, multi-ring heterocyclic compound. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The amino and pyridine nitrogens provide polarity and hydrogen bonding capability, but the overall aromatic structure limits aqueous solubility. Solubility in various organic solvents is expected to increase with temperature.[11] |
| pKa | ~ 4.0 - 5.0 | The basicity of the pyridine nitrogens will be influenced by the electron-donating amino group and the electron-withdrawing bromo group. The 2-amino group increases the basicity relative to unsubstituted pyridine.[5] |
| logP | ~ 2.0 - 2.5 | The bromo and second pyridine ring increase lipophilicity compared to 2-aminopyridine (logP ~ 0.5). |
Synthesis and Mechanistic Considerations
The most logical and versatile approach to constructing the C-C bond between the two pyridine rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for this purpose, demonstrating high functional group tolerance.[3][12][13]
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of 5-bromo-4-chloropyridin-2-amine with pyridin-2-ylboronic acid . The choice of a chloro-substituent at the 4-position is strategic; the C-Cl bond is generally less reactive in Suzuki couplings than the C-Br bond, allowing for regioselective coupling at the 4-position. The remaining bromine at the 5-position can then be used for subsequent diversification reactions if desired.
An alternative precursor could be 4,5-dibromopyridin-2-amine, though achieving regioselectivity might require more careful optimization of reaction conditions.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 5-Bromo-4-pyridin-2-ylpyridin-2-amine via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a generalized procedure based on established methods for pyridine-pyridine coupling.[3][14] Optimization of the catalyst, base, solvent, and temperature may be required for maximum yield.
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Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-4-chloropyridin-2-amine (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or potassium phosphate (K₃PO₄, 2.5 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe. Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure complete deoxygenation.
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Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Seal the flask tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Reactivity and Electronic Profile
The reactivity of 5-Bromo-4-pyridin-2-ylpyridin-2-amine is governed by the interplay of its substituents.
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Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, particularly at the 2-, 4-, and 6-positions.[15] The bromine at the 5-position is not highly activated for SNAr. However, the presence of the electron-donating amino group at the 2-position and the pyridinyl group at the 4-position will influence the overall electron density and may direct reactivity in subsequent reactions.
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Electrophilic Aromatic Substitution: The potent electron-donating amino group strongly activates the ring towards electrophilic substitution. The directing effect of the amino group would favor substitution at the ortho (position 3) and para (position 5) positions. However, position 5 is already occupied by bromine. Therefore, electrophilic attack is most likely to occur at the 3-position.
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Further Cross-Coupling: The bromine atom at the 5-position remains a viable handle for subsequent palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of more complex, tri-substituted pyridine derivatives.[15]
Spectroscopic Characterization (Predicted)
The following spectral characteristics are predicted and would be crucial for confirming the identity and purity of the synthesized compound.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Region (δ 7.0-9.0 ppm): A complex set of signals is expected. Two singlets corresponding to the protons on the brominated pyridine ring (at C-3 and C-6). Four additional signals (likely doublets or triplets) corresponding to the four protons of the 4-pyridin-2-yl substituent. The proton ortho to the nitrogen on the substituent pyridine will be the most downfield.[16] - Amine Protons (-NH₂): A broad singlet between δ 4.5-6.0 ppm, which would disappear upon D₂O exchange.[17] |
| ¹³C NMR | - Aromatic Region (δ 100-160 ppm): Ten distinct signals are expected for the ten carbon atoms of the bipyridine core. The carbon bearing the amino group (C-2) will be significantly upfield, while the carbons adjacent to the nitrogen atoms will be downfield. The carbon attached to the bromine (C-5) would appear in the range of δ 100-115 ppm.[16][18] |
| IR Spectroscopy | - N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C=C and C=N Stretching: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region, typical for aromatic pyridine rings. - C-Br Stretching: A signal in the lower wavenumber region, typically 500-650 cm⁻¹. |
| Mass Spectrometry (EI or ESI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (the isotopic pattern for bromine), corresponding to [M]⁺ and [M+2]⁺. For C₁₀H₈⁷⁹BrN₃ and C₁₀H₈⁸¹BrN₃, this would be at m/z ≈ 249 and 251. |
Potential Applications in Drug Discovery and Materials Science
The 5-Bromo-4-pyridin-2-ylpyridin-2-amine scaffold is a promising platform for developing novel therapeutic agents and functional materials.
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Medicinal Chemistry: The aminopyridine and bipyridine motifs are considered "privileged structures" in drug design.[1] They are frequently found in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[19] The bromine atom allows for the systematic exploration of chemical space through further coupling reactions, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.[3] This approach is fundamental in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
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Coordination Chemistry and Materials Science: Bipyridines are classic chelating ligands for a vast array of metal ions.[13] The specific 2,4'-connectivity and the presence of the 2'-amino group in the target molecule could lead to complexes with unique geometries and photophysical properties. These could be explored for applications in catalysis, light-emitting devices, or as sensors.
Conclusion
While 5-Bromo-4-pyridin-2-ylpyridin-2-amine remains a largely unexplored chemical entity, its structure suggests significant potential as a versatile building block. This guide provides a comprehensive theoretical foundation for its synthesis via robust Suzuki-Miyaura cross-coupling, predicts its key physicochemical and spectroscopic properties based on sound chemical principles, and outlines its promising applications. The methodologies and insights presented here are intended to empower researchers and drug development professionals to confidently approach the synthesis and exploration of this and other novel bipyridine derivatives.
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